molecular formula C5H4N2OS B2558119 2-methoxy-1,3-thiazole-5-carbonitrile CAS No. 1261677-60-4

2-methoxy-1,3-thiazole-5-carbonitrile

Cat. No.: B2558119
CAS No.: 1261677-60-4
M. Wt: 140.16
InChI Key: MPPCDPSDCGVQHS-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-thiazole-5-carbonitrile (Molecular Formula: C 5 H 4 N 2 OS, SMILES: COC1=NC=C(S1)C#N) is a high-purity chemical building block designed for pharmaceutical research and development . The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives like this carbonitrile are key intermediates in the synthesis of novel bioactive molecules. Recent research highlights the significant potential of thiazole-carbonitrile hybrids, particularly as novel anti-inflammatory agents and EGFR (Epidermal Growth Factor Receptor) inhibitors . Studies have shown that such hybrids can be designed as potent and selective inhibitors, with specific derivatives exhibiting a promising cardiac safety profile . As a versatile synthon, this compound can be utilized in the construction of more complex structures aimed at targeting inflammatory pathways, such as the COX-2 and MAPK signaling cascades, which are implicated in a wide range of diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPCDPSDCGVQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for 2 Methoxy 1,3 Thiazole 5 Carbonitrile and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are paramount in determining the molecular structure of 2-methoxy-1,3-thiazole-5-carbonitrile by analyzing the interaction of the molecule with electromagnetic radiation. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups and bond types. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. The assignment of these bands is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. scielo.org.zaresearchgate.net

Key expected vibrational modes for this compound include:

C≡N Stretching: A sharp and strong absorption band is anticipated in the region of 2220-2260 cm⁻¹ for the nitrile group.

C=N and C=C Stretching: The thiazole (B1198619) ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1500-1650 cm⁻¹ region. scielo.org.za

Methoxy (B1213986) Group Vibrations: The -OCH₃ group will show C-H asymmetric and symmetric stretching vibrations around 2950-3030 cm⁻¹ and 2830-2900 cm⁻¹, respectively. scielo.org.za An intense C-O stretching band is also expected around 1010-1040 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching for the thiazole ring proton is expected above 3000 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations will appear at lower frequencies. scielo.org.za

Ring Vibrations (C-S Stretching): The thiazole ring will have characteristic vibrations, including C-S stretching, which typically appears as a weaker band in the 600-800 cm⁻¹ range. scielo.org.za

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretching2220-2260
Thiazole RingC=N Stretching1600-1650
Thiazole RingC=C Stretching1500-1580
Methoxy (-OCH₃)Asymmetric C-H Stretching~2960
Methoxy (-OCH₃)Symmetric C-H Stretching~2840
Methoxy (-OCH₃)C-O Stretching1010-1040
Thiazole RingC-H Stretching3050-3150
Thiazole RingC-S Stretching600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals:

A singlet for the methoxy (-OCH₃) protons, anticipated to appear around δ 3.8-4.2 ppm. rsc.org

A singlet for the proton at the C4 position of the thiazole ring (H4), expected to be downfield due to the electron-withdrawing effects of the nitrile group and the ring heteroatoms, likely in the range of δ 8.0-9.0 ppm. For the closely related 1,3-thiazole-4-carbonitrile, the proton at the 2-position appears at δ 8.90 ppm, and the proton at the 5-position (analogous to the 4-position in the target molecule) appears at δ 9.31 ppm. nih.goviucr.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The expected chemical shifts are:

C≡N: The nitrile carbon is typically found in the δ 110-120 ppm range. nih.gov

Thiazole Ring Carbons: The C2, C4, and C5 carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon, bonded to both a nitrogen and the methoxy group, is expected to be significantly downfield, likely above δ 160 ppm. The C5 carbon, attached to the nitrile group, would also be downfield, while the C4 carbon would be further upfield. In 1,3-thiazole-4-carbonitrile, the corresponding carbons appear at δ 157.4 (C2), 133.6 (C5), and 125.9 (C4). nih.goviucr.org

Methoxy Carbon: The carbon of the -OCH₃ group is expected to appear in the δ 55-60 ppm region. scielo.org.zarsc.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C2 carbon of the thiazole ring, confirming their connectivity. mdpi.commdpi.com

AtomTechniqueExpected Chemical Shift (δ, ppm)Key Correlations (2D-NMR)
-OCH₃¹H NMR3.8 - 4.2 (s, 3H)HMBC: -OCH₃ (¹H) to C2 (¹³C)
-OCH₃¹³C NMR55 - 60
H4¹H NMR8.0 - 9.0 (s, 1H)HSQC: H4 (¹H) to C4 (¹³C)
C4¹³C NMR~125
C2¹³C NMR>160HMBC: H4 (¹H) to C2 (¹³C)
C5¹³C NMR~135HMBC: H4 (¹H) to C5 (¹³C)
-C≡N¹³C NMR110 - 120HMBC: H4 (¹H) to -C≡N (¹³C)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules.

For this compound (C₅H₄N₂OS), the exact monoisotopic mass is 140.00444 Da. uni.lu ESI-HRMS would confirm this molecular weight, thereby validating the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable neutral molecules or radicals. sapub.orgnih.gov

Predicted mass-to-charge ratios (m/z) for common adducts in ESI-MS are listed below: uni.lu

AdductPredicted m/z
[M+H]⁺141.01172
[M+Na]⁺162.99366
[M+K]⁺178.96760
[M-H]⁻138.99716

Expected fragmentation could involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the thiazole ring, potentially with the loss of HCN or the nitrile group.

Loss of carbon monoxide (CO) or methoxy radical (•OCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of absorption (λmax) provide information about the electronic structure of the molecule, particularly the extent of conjugation and the types of chromophores present.

The this compound molecule contains a heteroaromatic thiazole ring and a nitrile group, both of which are chromophores. The presence of π-systems and non-bonding electrons (on N, O, and S atoms) allows for several types of electronic transitions. uzh.ch

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often in the 200-300 nm range for aromatic and heteroaromatic systems. libretexts.org

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are generally of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. uzh.ch

For thiazole itself, intense absorption bands are observed in the vacuum UV (VUV) region, corresponding to π → π* transitions. researchgate.net For derivatives like this compound, these bands are expected to shift to longer wavelengths (a bathochromic shift) due to the presence of the methoxy and nitrile substituents, which extend the chromophoric system. Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and their corresponding wavelengths. scielo.org.zaresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular connectivity and electronic structure, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, a successful crystallographic analysis would confirm the planarity of the thiazole ring and provide detailed geometric parameters.

Based on the crystal structure of the closely related 1,3-thiazole-4-carbonitrile, several features can be anticipated: nih.goviucr.org

Molecular Geometry: The thiazole ring is expected to be nearly planar. The analysis would provide precise bond lengths for the C-S, C-N, C=C, and C-O bonds, confirming their respective single or double bond character.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, weak C-H···N hydrogen bonds involving the thiazole ring proton and the nitrogen of the nitrile group of an adjacent molecule are likely. nih.gov Additionally, π–π stacking interactions between the planar thiazole rings of neighboring molecules are expected to play a significant role in the crystal packing. nih.goviucr.org

ParameterExpected InformationReference from 1,3-Thiazole-4-carbonitrile nih.goviucr.org
Crystal SystemSymmetry of the unit cellMonoclinic, P2₁/n
Molecular PlanarityConfirmation of ring planarityNearly planar (mean deviation 0.005 Å)
Bond Lengths (Å)Precise interatomic distancesProvides confirmation of bonding (e.g., C=N vs C-N)
Bond Angles (°)Precise angles between bondsDefines the geometry of the ring and substituents
Intermolecular InteractionsHydrogen bonding, π-stackingC-H···N hydrogen bonds and π–π stacking (centroid–centroid distance ~3.79 Å)

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal lattice, governed by their conformation and intermolecular interactions, is crucial for determining the physicochemical properties of a material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing insights into the forces that dictate crystal packing.

While specific Hirshfeld analysis data for this compound is not available, studies on analogous thiazole derivatives demonstrate the utility of this technique. For instance, analysis of compounds like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one and 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reveals the prevalence of hydrogen bonds and other weak interactions. kayseri.edu.trnih.gov The most significant contributions to crystal packing in these related structures typically come from H···H, O···H/H···O, S···H/H···S, and N···H/H···N contacts. nih.gov These interactions, along with C–H···π and π–π stacking, create complex three-dimensional networks that stabilize the crystal structure. nih.govkayseri.edu.tr

The table below summarizes the relative contributions of various intermolecular contacts found in the crystal structures of representative thiazole derivatives, as determined by Hirshfeld surface analysis.

Interaction TypeContribution for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (%) nih.govContribution for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole (%) kayseri.edu.tr
H···H37.639.2
O···H/H···O16.88.0
S···H/H···S15.4-
N···H/H···N13.0-
C···H/H···C7.625.2
Cl···H/H···Cl-11.4

Thermal Analysis for Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in determining key thermal transitions such as melting point, glass transitions, crystallization events, and phase changes, providing critical information about the stability and purity of a compound.

Specific DSC data for this compound is not detailed in the available literature. However, thermal analysis of other thiazole derivatives indicates that this class of compounds often possesses high thermal stability. For example, thermogravimetric analysis (TGA), a related technique that measures mass loss with temperature, shows that certain carbazole–thiazole conjugates are stable at temperatures well above 200°C. mdpi.com For these derivatives, the temperature at which 5% mass loss occurs ranges from 222 °C to 244 °C, indicating significant thermal durability. mdpi.com A DSC analysis of this compound would be expected to reveal a sharp endothermic peak corresponding to its melting point, and the data would provide a definitive profile of its behavior upon heating, including any phase transitions or decomposition events.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the elemental composition of a newly synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it is possible to confirm that the empirical formula of the product matches its theoretical formula, thereby validating its identity and purity.

For this compound, the molecular formula is C₅H₄N₂OS. uni.lu The theoretical elemental composition can be calculated from its atomic constituents and molecular weight. Experimental values obtained from elemental analysis of a pure sample should closely align with these calculated percentages, typically within a margin of ±0.4%. This verification is a standard and essential step in the characterization of novel compounds. mdpi.comresearchgate.net

The table below presents the calculated theoretical elemental composition for this compound alongside experimental results for other representative thiazole derivatives, illustrating the typical agreement between calculated and found values. mdpi.com

CompoundElementCalculated (%)Found (%)
This compound (Theoretical)C42.85N/A
H2.88N/A
N19.99N/A
S22.87N/A
Derivative Example 1: C₁₂H₁₂N₄OS₂ mdpi.comC49.3049.45
H4.144.05
N19.1619.02
Derivative Example 2: C₁₀H₁₀N₄S₂ mdpi.comC47.9848.05
H4.033.89
N22.3822.24

Computational and Theoretical Studies of 2 Methoxy 1,3 Thiazole 5 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT) for 2-methoxy-1,3-thiazole-5-carbonitrile

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular properties of novel compounds.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole (B1198619) derivatives, DFT methods such as B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(2d,2p)) are commonly used to achieve optimized geometries. researchgate.net The electronic structure of the optimized molecule provides information about the distribution of electrons, which is crucial for understanding its reactivity and intermolecular interactions.

Studies on related thiazole compounds have shown that the thiazole ring is planar. nih.gov The bond lengths and angles are influenced by the nature and position of substituents. For instance, in a related 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, all dihedral angles of the thiadiazole ring are nearly 0°, confirming its planar nature. nih.gov Similar planarity would be expected for the thiazole ring in this compound.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the structure of a compound. For thiazole derivatives, DFT calculations have been shown to provide good agreement between theoretical and experimental chemical shifts. doi.org

For example, in a study on 2-ethoxythiazole (B101290), the calculated ¹H and ¹³C NMR chemical shifts were determined using the B3LYP and HSEH1PBE functionals with the 6-311++G(d,p) basis set. doi.org The chemical shift of the carbon atom in the thiazole ring attached to the electronegative oxygen atom was found to have the largest value. doi.org

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. researchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic vibrational modes of a methoxy (B1213986) group attached to a ring system have been identified through computational studies. researchgate.net

Table 1: Predicted Spectroscopic Data for a Related Thiazole Derivative (2-ethoxythiazole)

Parameter Method Calculated Value (ppm)
¹³C NMR Chemical Shift (C1) B3LYP/6-311++G(d,p) 186.1
¹³C NMR Chemical Shift (C1) HSEH1PBE/6-311++G(d,p) 177.8
¹H NMR Chemical Shift (H5) B3LYP/6-311++G(d,p) 6.8
¹H NMR Chemical Shift (H6) B3LYP/6-311++G(d,p) 7.3

Data is for 2-ethoxythiazole in chloroform (B151607) solvent and serves as an illustrative example. doi.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For a related compound, 2-methoxy-1,3-thiazole (MTT), quantum chemical calculations have determined the HOMO and LUMO energies. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In the case of MTT, the HOMO and LUMO orbitals are primarily delocalized over the thiazole ring. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 2-methoxy-1,3-thiazole (MTT)

Parameter B3LYP/6-311G(d,p) (eV)
EHOMO -6.27
ELUMO Not Specified
Energy Gap (ΔE) Not Specified

Data from a study on 2-methoxy-1,3-thiazole (MTT). researchgate.net

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Conformational analysis, a key aspect of PES exploration, involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. For a molecule with flexible groups like the methoxy group in this compound, multiple conformers may exist.

Computational studies on similar molecules, such as 2-nitroimidazole-based radiopharmaceuticals, have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution. nih.gov Identifying the lowest energy conformers is crucial as they are the most likely to be present and biologically active. These studies help in understanding the flexibility of the molecule and its preferred shape, which is important for its interaction with biological targets. nih.gov

Molecular Modeling and Docking Studies for this compound and Derivatives

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid.

Molecular docking simulations are widely used in drug discovery to predict the binding affinity and orientation of a ligand in the active site of a receptor. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov

Numerous studies have performed molecular docking for various thiazole derivatives to explore their potential as inhibitors of different enzymes or as ligands for various receptors. nih.govnih.govresearchgate.net For instance, docking studies of thiazole carboxamide derivatives have been conducted to understand their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov These studies revealed that the binding mode and affinity are influenced by the substituents on the thiazole ring.

The general process of a docking study involves:

Preparation of the receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: Generating the 3D structure of the ligand, in this case, this compound or its derivatives, and optimizing its geometry.

Docking simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The best poses are then analyzed to understand the specific interactions with the receptor's amino acid residues.

While specific docking studies for this compound were not identified in the provided search results, the extensive research on other thiazole derivatives suggests that this compound would likely exhibit interactions with various biological targets, and its binding mode could be effectively predicted using these computational methods. mdpi.comsemanticscholar.org

Table 3: Common Intermolecular Interactions in Ligand-Receptor Binding

Interaction Type Description
Hydrogen Bonds Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.

Applications and Emerging Research Directions for 2 Methoxy 1,3 Thiazole 5 Carbonitrile Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 2-methoxy-1,3-thiazole-5-carbonitrile scaffold is a valuable precursor in organic synthesis, primarily due to the reactivity of its functional groups. The thiazole (B1198619) ring and the nitrile group provide multiple sites for chemical modification, allowing for the construction of more elaborate molecular architectures.

The nitrile group is particularly versatile. It can undergo a variety of chemical transformations, including:

Reduction: The nitrile can be reduced to a primary amine (-CH2NH2), introducing a nucleophilic site for further reactions.

Hydrolysis: It can be hydrolyzed to a carboxylic acid (-COOH), which is a key functional group for forming amides and esters.

Nucleophilic Addition: The carbon-nitrogen triple bond can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.

The thiazole ring itself can participate in various reactions. The nitrogen and sulfur atoms can act as coordination sites for metal ions, which is useful in the construction of metal-organic frameworks and coordination polymers. The structural pattern of thiazole derivatives allows for substitutions at positions 2, 4, and 5, enabling the creation of a vast library of new compounds. analis.com.my This versatility makes the thiazole-5-carbonitrile (B1321843) core a key building block for synthesizing complex molecules, particularly in the field of medicinal chemistry.

Potential in Materials Science Applications

The unique electronic properties of the thiazole ring system, enhanced by the nitrile functionalization, position these derivatives as promising candidates for the development of advanced organic materials. The combination of an electron-rich heterocyclic ring with a potent electron-withdrawing group creates a molecule with specific electronic and physical characteristics that are desirable in materials science.

The thiazole-5-carbonitrile moiety is a versatile precursor in the synthesis of functional organic materials. Its inherent electronic properties are leveraged in the development of materials for optics and electronics. While direct incorporation of this compound into conductive polymers is an area of emerging research, the foundational chemistry of related structures shows significant promise.

For example, thiazolo[5,4-d]thiazoles (TzTzs), which are formed by fusing two thiazole rings, are a class of compounds with growing interest for their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com These molecules possess a rigid, π-conjugated system with high oxidative stability, properties derived from the electron-deficient nature of the thiazole nitrogen. mdpi.com The synthesis of such advanced materials often requires functionalized thiazole precursors, highlighting a potential application pathway for this compound derivatives.

Research in Agrochemical Precursors and Derivates

The thiazole ring is a well-established pharmacophore in the agrochemical industry. researchgate.net Thiazole-containing compounds have demonstrated a wide range of biological activities, leading to their use in commercial products designed to protect crops. nih.gov

Several currently marketed agrochemicals feature a thiazole moiety, including:

Insecticides: Thiamethoxam and Clothianidin

Fungicides: Thiabendazole, Thifluzamide, and Ethaboxam

Nematicides: Fluensulfone

Research into new agrochemical agents continues to explore the utility of the thiazole scaffold. For instance, a series of novel thiazolyl hydrazine (B178648) derivatives were synthesized and evaluated for their in vitro antifungal activity against several plant pathogens. semanticscholar.org The results showed that some of these compounds exhibited excellent antifungal activity, in some cases superior to commercial fungicides. semanticscholar.org Given the proven success of the thiazole ring in this field, this compound represents a valuable starting material for the synthesis and discovery of new, highly active pesticides. nih.gov

Exploration in Dye Chemistry and Related Fields

The structural features of this compound make it an interesting candidate for exploration in dye chemistry. Azo dyes, characterized by the -N=N- bond, are the largest group of commercial dyes and are synthesized via diazotization and coupling reactions. scialert.net Aromatic amines are common precursors for these reactions.

While direct synthesis from this compound is not widely documented, related structures are used effectively. For example, a series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline. scialert.net Furthermore, heterocyclic azo compounds derived from 2-amino-1,3,4-thiadiazole-2-thiol have been successfully applied to polyester (B1180765) fibers. scispace.com Recently, a novel azo-azomethine dye containing a thiazole ring, 4-((E)-(2-hydroxy-3-methoxy-5-((E)-thiazol-2-yldiazenyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was synthesized and used to create metal complexes. biointerfaceresearch.com These examples demonstrate the potential of the thiazole moiety to serve as a core component in the synthesis of novel dyes with applications in textiles and advanced materials.

Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical design, providing insights into how a molecule's structure correlates with its biological activity. For thiazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential as antimicrobial and anticancer agents. ijper.orgnih.gov

Key findings from SAR studies on bioactive thiazole derivatives include:

Influence of Methoxy (B1213986) Groups: The presence of a methoxy (-OCH3) group on a phenyl ring attached to the thiazole moiety has been shown to enhance anticancer activity. ijper.org In some series of carbazolo-thiazoles, electron-donating groups like -OCH3 were found to be important for anti-mycobacterial activity. nih.gov

Role of Substituents on Attached Rings: The type and position of substituents on aromatic rings attached to the thiazole core are critical. Electron-withdrawing groups (e.g., fluorine, bromine) or electron-donating groups (e.g., methyl) can significantly increase or decrease biological activity depending on the specific target. ijper.orgnih.gov For instance, one study found that a fluorine group decreased anticancer activity, while a hydroxyl group enhanced it. ijper.org

Importance of the Nitrile Group: The strongly electron-withdrawing nitrile group at the 5-position significantly influences the electronic properties of the thiazole ring, enhancing its reactivity and making it a key feature for molecular interactions.

These principles can be directly applied to the design of novel compounds derived from this compound. By systematically modifying the scaffold—for example, by converting the nitrile to other functional groups or by adding substituents at the 4-position—researchers can explore new chemical space and develop compounds with tailored biological activities.

Table 1: SAR Insights from Various Thiazole Derivatives

Base Scaffold Substituent Modification Impact on Biological Activity Reference
Pyrazole-Naphthalene-Thiazole Methoxy group vs. Halogen group on phenyl ring Methoxy group led to higher antitumor activity. ijper.org
β-Pentene based Thiazole Hydroxyl vs. Fluorine group on benzene (B151609) ring Hydroxyl group enhanced anticancer activity; Fluorine group decreased it. ijper.org
Benzophenone-Thiazole -CH3, -F at benzophenone; -OCH3 at phenyl ring Enhanced anticancer activity. ijper.org
Carbazolo-Thiazole Electron-donating groups (OCH3) on phenyl ring Important for anti-mycobacterial activity. nih.gov
Indole-linked Thiazole Methoxy group on phenyl ring; Fluorine on indole (B1671886) ring Associated with promising anticancer potential. nih.gov

Broader Structural Diversity and Future Research Outlook for Thiazole-Containing Compounds

The thiazole ring is a privileged scaffold in chemical and biological sciences, contributing to a wide array of approved drugs and functional materials. fabad.org.tr The future research outlook for thiazole-containing compounds, including derivatives of this compound, is expansive. The ongoing exploration of this heterocyclic system is expected to yield novel molecules with significant societal benefits.

Future research directions include:

Development of Novel Therapeutics: The diverse pharmacological activities of thiazoles will continue to inspire the design of new drugs for a range of diseases, including cancer, microbial infections, and inflammatory disorders. analis.com.myfabad.org.tr

Creation of Advanced Materials: The unique electronic properties of the thiazole ring can be further exploited to create novel organic materials for applications in electronics, photonics, and sensor technology.

Synthesis of Greener Agrochemicals: By leveraging SAR insights, researchers can design more potent and selective thiazole-based pesticides, potentially with lower environmental toxicity. nih.gov

Exploration of New Chemical Space: The synthetic versatility of functionalized thiazoles like this compound allows chemists to build diverse molecular libraries, accelerating the discovery of compounds with novel properties and applications.

Q & A

Basic Synthesis: What are the most reliable synthetic routes for preparing 2-methoxy-1,3-thiazole-5-carbonitrile?

Methodological Answer:
The compound can be synthesized via cyclization reactions involving nitrile-containing precursors. For example, nitrile groups in heterocycles like 5-aminooxazole-4-carbonitriles can undergo [3+2] cycloaddition with azides to form tetrazole derivatives, as demonstrated in analogous systems . Key steps include:

  • Precursor Preparation : Start with a thiazole scaffold functionalized with a methoxy group and a nitrile at the 5-position.
  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like copper(I) iodide for azide-alkyne cycloadditions.
  • Purification : Column chromatography or recrystallization to isolate the product.

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